Propargyl-PEG2-NHBoc

Vue d'ensemble

Description

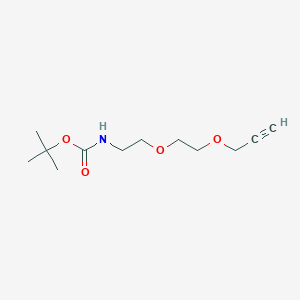

Propargyl-PEG2-NHBoc, also known as tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate, is a compound that features a propargyl group and a t-Boc protected amine group. This compound is widely used in the synthesis of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). It is a versatile reagent in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Propargyl-PEG2-NHBoc is synthesized through a multi-step process. The synthesis typically begins with the preparation of a polyethylene glycol (PEG) derivative, which is then functionalized with a propargyl group. The final step involves the protection of the amine group with a tert-butoxycarbonyl (Boc) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like copper sulfate for the click chemistry step .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The compound is typically stored at low temperatures to maintain its stability .

Analyse Des Réactions Chimiques

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group enables efficient participation in CuAAC, forming stable triazole linkages with azide-bearing molecules. This reaction is pivotal for constructing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) .

Reaction Conditions and Catalysts

| Component | Details |

|---|---|

| Catalyst | CuSO₄ (copper sulfate) + Sodium ascorbate |

| Solvent | Water, DMSO, or t-BuOH/H₂O mixtures |

| Temperature | 25–50°C |

| Reaction Time | 1–24 hours |

| Key Product | 1,2,3-Triazole-functionalized conjugate |

Mechanistic Insights :

-

Cu(I) ions coordinate with the propargyl group, forming a copper-acetylide intermediate.

-

Azides undergo cycloaddition to produce 1,4-disubstituted triazoles .

-

Radical pathways involving t-BuO˙ (from tert-butyl hydroperoxide, TBHP) may enhance reaction rates in oxidative conditions .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is selectively removed under acidic conditions to expose a free amine for further functionalization.

Deprotection Protocols

| Acid | Conditions | Outcome |

|---|---|---|

| Trifluoroacetic Acid (TFA) | 20–50% TFA in DCM, 1–2 hours, RT | Quantitative Boc removal |

| HCl (gaseous) | 4M HCl in dioxane, 30 min, 0°C | High-yield amine liberation |

Applications :

-

Deprotected amines serve as anchor points for coupling with carboxylic acids, isocyanates, or NHS esters .

-

Critical for synthesizing PROTACs, where amine groups link E3 ligase ligands to target protein binders .

Functionalization of the PEG Chain

The polyethylene glycol (PEG2) spacer enhances solubility and modulates pharmacokinetics. While inert under standard conditions, PEG chains can be oxidized or cleaved in targeted environments:

| Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|

| Oxidation | NaIO₄ (periodate), pH 5–7 | Cleavage at ethylene glycol units |

| Enzymatic Cleavage | Esterases or peptidases | Site-specific linker breakdown |

Biological Relevance :

Comparative Reactivity with Analogues

This compound’s reactivity profile differs from structurally related compounds:

| Compound | Key Functional Groups | Reaction Specificity |

|---|---|---|

| Propargyl-PEG1-NHBoc | Shorter PEG chain | Faster CuAAC kinetics |

| Azido-PEG2-NHBoc | Azide terminus | Strain-promoted azide-alkyne cycloaddition (SPAAC) |

| Boc-PEG3-Propargyl | Extended PEG spacer | Reduced steric hindrance in conjugation |

Stability and Storage Considerations

Applications De Recherche Scientifique

Click Chemistry

Propargyl-PEG2-NHBoc plays a crucial role in click chemistry, particularly in the copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. This reaction allows for the formation of stable covalent bonds between the propargyl group and azide-bearing compounds, facilitating the creation of bioconjugates such as:

- Antibody-drug conjugates : Enhances targeted delivery of therapeutics.

- Fluorescent probes : Aids in imaging and tracking biomolecules.

Protein Labeling

In proteomics, this compound is employed for tagging proteins with various functional groups. The PEG2 spacer enhances solubility and flexibility, which minimizes steric hindrance during conjugation. This application is vital for:

- Tracking protein interactions : Essential for studying cellular processes.

- Customizing protein functions : Enables the design of proteins with specific activities.

Surface Functionalization

The compound is instrumental in modifying surfaces of nanoparticles and biosensors. By utilizing the propargyl group, researchers can:

- Attach biomolecules : Increase specificity and functionality of surfaces.

- Develop diagnostic tools : Create more effective assays for disease detection.

Drug Delivery Systems

This compound is key in designing advanced drug delivery systems that improve the efficacy and specificity of treatments. Its applications include:

- PEGylation of drugs : Enhances stability and circulation time in the body.

- Targeted delivery platforms : Facilitates the transport of therapeutics directly to target tissues.

Data Table: Applications Overview

| Application Area | Description | Key Benefits |

|---|---|---|

| Click Chemistry | Formation of covalent bonds with azides via CuAAC | Precision in creating bioconjugates |

| Protein Labeling | Tagging proteins with functional groups using PEG2 spacer | Enhanced tracking and customization |

| Surface Functionalization | Modifying surfaces of nanoparticles and biosensors | Increased specificity for diagnostics |

| Drug Delivery Systems | Designing systems for targeted drug delivery through PEGylation | Improved therapeutic efficacy |

Case Studies

-

Bioconjugate Synthesis

- Researchers utilized this compound to synthesize antibody-drug conjugates that demonstrated improved targeting capabilities in cancer therapy. The study highlighted the efficiency of CuAAC reactions in creating stable linkages between antibodies and cytotoxic drugs.

-

Protein Modification

- A study focusing on protein labeling showcased how this compound facilitated the attachment of fluorescent tags to proteins, allowing for real-time monitoring of protein interactions within living cells.

-

Nanoparticle Functionalization

- In another application, scientists modified gold nanoparticles with this compound to enhance their biocompatibility and targeting ability for drug delivery applications, resulting in significantly improved therapeutic outcomes in preclinical models.

Mécanisme D'action

The mechanism of action of Propargyl-PEG2-NHBoc involves its role as a linker in PROTACs and ADCs. In PROTACs, it connects two different ligands: one for an E3 ubiquitin ligase and the other for the target protein. This facilitates the ubiquitination and subsequent degradation of the target protein via the proteasome pathway. In ADCs, it links the cytotoxic drug to the antibody, allowing for targeted delivery to cancer cells .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Propargyl-PEG3-NHBoc

- Propargyl-PEG4-NHBoc

- Propargyl-PEG6-NHBoc

Uniqueness

Propargyl-PEG2-NHBoc stands out due to its optimal balance between hydrophilicity and reactivity. The PEG2 spacer provides sufficient flexibility and solubility, while the propargyl and Boc groups offer versatile functionalization options. This makes it particularly suitable for applications in both biological and chemical research .

Activité Biologique

Propargyl-PEG2-NHBoc is a compound that has garnered attention in the field of medicinal chemistry, particularly for its role as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This article explores the biological activity of this compound, detailing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

This compound consists of a propargyl group linked to a polyethylene glycol (PEG) moiety and a t-Boc protected amine. The molecular formula is with a molecular weight of approximately 503.63 g/mol . The compound's structure allows it to engage in click chemistry reactions, particularly with azide-bearing compounds, making it versatile for various biochemical applications.

The primary biological activity associated with this compound is its function as a linker in PROTACs. PROTACs utilize two distinct ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein intended for degradation. This mechanism exploits the ubiquitin-proteasome system to selectively degrade target proteins, which is crucial in developing targeted therapies for diseases such as cancer .

Applications in Research

- Targeted Protein Degradation : this compound is integral to synthesizing PROTACs that target various proteins implicated in cancer and other diseases. By facilitating the degradation of these proteins, researchers can potentially overcome resistance mechanisms associated with traditional therapies .

- Antibody-Drug Conjugates (ADCs) : The compound can also be utilized in the development of ADCs, where it serves as a linker that connects antibodies to cytotoxic drugs. This targeted delivery system enhances therapeutic efficacy while minimizing systemic toxicity .

- Cellular Mechanisms : Studies indicate that compounds linked by this compound can influence several cellular pathways, including apoptosis, autophagy, and immune responses. This versatility makes it a valuable tool in pharmacological research aimed at understanding complex biological processes .

Table 1: Summary of Biological Activities

| Activity Area | Description | Reference |

|---|---|---|

| Targeted Protein Degradation | Utilizes E3 ligase-mediated pathways for protein degradation | An S et al., EBioMedicine 2018 |

| Antibody-Drug Conjugates | Enhances specificity and reduces side effects | MedChemExpress |

| Cell Cycle Regulation | Modulates pathways involved in cell cycle and DNA damage | BroadPharm |

Case Study: PROTAC Development

In a recent study published in EBioMedicine, researchers synthesized a series of PROTACs using this compound as the linker. These PROTACs demonstrated significant efficacy in degrading target proteins associated with various cancers. The study highlighted the potential for these compounds to provide new therapeutic avenues for patients resistant to conventional treatments .

Propriétés

IUPAC Name |

tert-butyl N-[2-(2-prop-2-ynoxyethoxy)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO4/c1-5-7-15-9-10-16-8-6-13-11(14)17-12(2,3)4/h1H,6-10H2,2-4H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBOOWEAGRWGHMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.